Cas no 83536-13-4 (Bis[4-(ethoxycarbonyl)phenyl]ethyne)

Bis[4-(ethoxycarbonyl)phenyl]ethyne structure
83536-13-4 structure
Product Name:Bis[4-(ethoxycarbonyl)phenyl]ethyne
N.o CAS:83536-13-4
MF:C20H18O4
MW:322.354526042938
CID:669753
PubChem ID:15471408
Update Time:2024-10-26

Bis[4-(ethoxycarbonyl)phenyl]ethyne Propriedades químicas e físicas

Nomes e Identificadores

    • Benzoic acid, 4,4'-(1,2-ethynediyl)bis-, diethyl ester
    • ethyl 4-[2-(4-ethoxycarbonylphenyl)ethynyl]benzoate
    • diethyl4,4'-(ethyne-1,2-diyl)dibenzoate
    • diethyl 4,4'-ethyne-1,2-diyldibenzoate
    • Bis[4-(ethoxycarbonyl)phenyl]ethyne
    • Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate
    • 1,1′-Diethyl 4,4′-(1,2-ethynediyl)bis[benzoate] (ACI)
    • Benzoic acid, 4,4′-(1,2-ethynediyl)bis-, diethyl ester (9CI)
    • Benzoic acid, 4,4′-ethynylenedi-, diethyl ester (6CI, 7CI)
    • Bis[4-(ethoxycarbonyl)phenyl]acetylene
    • MFCD34563613
    • E85560
    • ETHYL 4-{2-[4-(ETHOXYCARBONYL)PHENYL]ETHYNYL}BENZOATE
    • BS-45996
    • DTXSID60573083
    • YSCK0195
    • SCHEMBL6365625
    • 83536-13-4
    • Inchi: 1S/C20H18O4/c1-3-23-19(21)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(22)24-4-2/h7-14H,3-4H2,1-2H3
    • Chave InChI: FEJKRXHSQAVDMJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C#CC2C=CC(C(OCC)=O)=CC=2)=CC=1)OCC

Propriedades Computadas

  • Massa Exacta: 322.12100
  • Massa monoisotópica: 322.12050905g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 24
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 440
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 52.6
  • XLogP3: 4.4

Propriedades Experimentais

  • PSA: 52.60000
  • LogP: 3.43980

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Bis[4-(ethoxycarbonyl)phenyl]ethyne Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Triethylamine ;  0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C-CN Bond Cleavage and Cyano Transfer
Chen, Hui; et al, ACS Catalysis, 2020, 10(2), 1397-1405

Método de produção 2

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt → 80 °C
1.2 10 h, 80 °C
Referência
Ruthenium(II)-catalyzed intermolecular annulation of alkenyl sulfonamides with alkynes: access to bicyclic sultams
Qian, Lei-Lei; et al, Chemical Communications (Cambridge, 2020, 56(17), 2614-2617

Método de produção 3

Condições de reacção
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide ;  12 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
Referência
Preparation and Reactions of Mono- and Bis-Pivaloyloxyzinc Acetylides
Tuellmann, Carl Phillip; et al, Organic Letters, 2018, 20(15), 4601-4605

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.2 Solvents: Water ;  24 h, 65 °C
Referência
Surface enriched palladium on palladium-copper bimetallic nanoparticles as catalyst for polycyclic triazoles synthesis
Saha, Rajib; et al, Journal of Catalysis, 2019, 377, 673-683

Método de produção 5

Condições de reacção
1.1 Catalysts: Triphenylphosphine ,  Palladium diacetate ,  Cuprous iodide Solvents: Acetonitrile ;  20 min, rt
1.2 Reagents: Triethylamine ;  overnight, rt
Referência
Rh(III)-Catalyzed Weakly Coordinating 2-Pyridone-Directed Oxidative Annulation Using Internal Alkynes: A Reversal in Selectivity
Bera, Satabdi; et al, Organic Letters, 2022, 24(46), 8470-8475

Método de produção 6

Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Water Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  18 h, rt
Referência
Palladium(II)-Catalyzed [2+2+1] Annulation of Alkynes and Hydroxylamines: A Rodox-Neutral Approach to Fully Substituted Pyrroles
Bai, Jiaxing; et al, Organic Letters, 2022, 24(28), 5099-5104

Método de produção 7

Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  18 h, rt
Referência
Asymmetric Dearomatization of Indole by Palladium/PC-Phos-Catalyzed Dynamic Kinetic Transformation
Chu, Haoke; et al, Angewandte Chemie, 2020, 59(49), 21991-21996

Método de produção 8

Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  5 - 10 min, rt
1.2 18 h, 80 °C
Referência
Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines
Suarez-Lustres, Alejandro; et al, Organic Letters, 2023, 25(5), 794-799

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Dichloromethane ;  1 h, 25 °C
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  25 °C
Referência
Iodonium Cation-Pool Electrolysis for the Three-Component Synthesis of 1,3-Oxazoles
Sattler, Lars E.; et al, Chemistry - A European Journal, 2021, 27(2), 605-608

Método de produção 10

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  25 °C
Referência
Iodonium Cation-Pool Electrolysis for the Three-Component Synthesis of 1,3-Oxazoles
Sattler, Lars E.; et al, Chemistry - A European Journal, 2021, 27(2), 605-608

Método de produção 11

Condições de reacção
1.1 Reagents: Triethylamine ,  Water Catalysts: Triphenylphosphine ,  Palladium diacetate ,  Cuprous iodide Solvents: Acetonitrile ;  12 h, 40 °C
Referência
Synthesis of β-iodovinyl sulfones via direct photoinitiated difunctionalization of internal alkynes
Abramov, Vladimir A.; et al, Organic & Biomolecular Chemistry, 2023, 21(18), 3844-3849

Método de produção 12

Condições de reacção
1.1 Reagents: Piperidine Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile
Referência
Preparation of diphenylacetylenes by palladium-catalyzed coupling reaction of bromobenzene with acetylene
, Germany, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Water Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  18 h, 60 °C
Referência
Pyrrole Synthesis via Allylic sp3 C-H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes
Rakshit, Souvik; et al, Journal of the American Chemical Society, 2010, 132(28), 9585-9587

Método de produção 14

Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 1,4-Bis(diphenylphosphino)butane ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  16 h, 80 °C; 80 °C → 25 °C
1.2 Reagents: Water Solvents: Ethyl acetate
Referência
Synthesis of Bidentate Nitrogen Ligands by Rh-Catalyzed C-H Annulation and Their Application to Pd-Catalyzed Aerobic C-H Alkenylation
Kim, Hyun Tae; et al, Organic Letters, 2021, 23(9), 3657-3662

Método de produção 15

Condições de reacção
1.1 Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran
Referência
Sulfoxide-controlled functionalization of arenes and heterocycles transition metal-catalyzed cross-coupling reactions of thioethers chlorine-zinc exchange reactions
Melzig, Laurin, 2011, , ,

Método de produção 16

Condições de reacção
1.1 Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran ;  10 min, 25 °C
1.2 25 °C; 12 h, 50 °C
1.3 Reagents: Potassium carbonate Solvents: Water ;  50 °C
Referência
Pd- and Ni-Catalyzed Cross-Coupling Reactions of Functionalized Organozinc Reagents with Unsaturated Thioethers
Melzig, Laurin; et al, Chemistry - A European Journal, 2011, 17(10), 2948-2956

Método de produção 17

Condições de reacção
1.1 Reagents: Titanium isopropoxide Catalysts: Molybdenum hexacarbonyl Solvents: 4-Chlorophenol
Referência
Alkyne metathesis with simple catalyst systems: high yield dimerization of propynylated aromatics; scope and limitations
Pschirer, Neil Gregory; et al, Tetrahedron Letters, 1999, 40(13), 2481-2484

Método de produção 18

Condições de reacção
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Diisopropylamine ,  Tetrahydrofuran ;  overnight, rt
Referência
Synthesis of 3,7-Disubstituted Imipramines by Palladium-Catalysed Amination/Cyclisation and Evaluation of Their Inhibition of Monoamine Transporters
Christensen, Helle; et al, Chemistry - A European Journal, 2011, 17(38), 10618-10627

Método de produção 19

Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  3 h, 80 °C
Referência
NiH-Catalyzed Hydroamination/Cyclization Cascade: Rapid Access to Quinolines
Gao, Yang ; et al, ACS Catalysis, 2021, 11(13), 7772-7779

Método de produção 20

Condições de reacção
1.1 Solvents: Tetrahydrofuran ,  Xylene ;  0 °C; 1 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  rt
2.1 Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran ;  10 min, 25 °C
2.2 25 °C; 12 h, 50 °C
2.3 Reagents: Potassium carbonate Solvents: Water ;  50 °C
Referência
Pd- and Ni-Catalyzed Cross-Coupling Reactions of Functionalized Organozinc Reagents with Unsaturated Thioethers
Melzig, Laurin; et al, Chemistry - A European Journal, 2011, 17(10), 2948-2956

Método de produção 21

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  rt → 40 °C; 12 h, 40 °C; 40 °C → -20 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  -20 °C; 2 h, rt
1.3 Solvents: Tetrahydrofuran ;  rt; 30 min, rt; 6 h, rt
2.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide ;  12 h, 25 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
Referência
Preparation and Reactions of Mono- and Bis-Pivaloyloxyzinc Acetylides
Tuellmann, Carl Phillip; et al, Organic Letters, 2018, 20(15), 4601-4605

Bis[4-(ethoxycarbonyl)phenyl]ethyne Raw materials

Bis[4-(ethoxycarbonyl)phenyl]ethyne Preparation Products

Bis[4-(ethoxycarbonyl)phenyl]ethyne Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:83536-13-4)Bis[4-(ethoxycarbonyl)phenyl]ethyne
Número da Ordem:A1051685
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 17:34
Preço ($):223.0
E- mail:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:83536-13-4)Bis[4-(ethoxycarbonyl)phenyl]ethyne
A1051685
Pureza:99%
Quantidade:5g
Preço ($):223.0
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